molecular formula C20H13F2N3O3S2 B6484506 4-benzenesulfonamido-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 886902-85-8

4-benzenesulfonamido-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B6484506
CAS RN: 886902-85-8
M. Wt: 445.5 g/mol
InChI Key: VUFVFQPYPYHGND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized . The synthesis involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of related compounds such as N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide has been reported . The molecular formula for this compound is C14H10F2N2O2S2, with an average mass of 340.368 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 2-Amino-4,6-difluorobenzothiazole have been reported . This compound has a molecular weight of 186.18 g/mol and is a solid at room temperature .

Mechanism of Action

The exact mechanism of action of 4-benzenesulfonamido-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is not yet fully understood. However, it is believed that this compound binds to certain proteins and small molecules, and modulates their activity. It is believed that this compound can act as an agonist or antagonist, depending on the target protein or small molecule.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, this compound has been shown to modulate the activity of certain ion channels, such as the voltage-gated sodium channel. Furthermore, this compound has been shown to modulate the activity of certain transcription factors, such as nuclear factor-kappa B (NF-kB).

Advantages and Limitations for Lab Experiments

4-benzenesulfonamido-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide has several advantages for use in laboratory experiments. It is a small molecule that is relatively easy to synthesize and store. In addition, it is stable and can be used in a variety of assays. However, this compound also has some limitations. It is not water soluble and therefore must be used in aqueous solutions. Additionally, this compound has a relatively low affinity for certain proteins and small molecules, making it difficult to use in certain assays.

Future Directions

The potential applications of 4-benzenesulfonamido-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide are still being explored. Possible future directions include the use of this compound in drug discovery, as well as its potential use as an imaging agent. Additionally, this compound could be used to study the effects of small molecules on gene expression and epigenetic modifications. Furthermore, this compound could be used to study the effects of small molecules on cellular signaling pathways. Finally, this compound could be used to study the interactions between proteins and small molecules.

Synthesis Methods

4-benzenesulfonamido-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide can be synthesized through an amide coupling reaction. This reaction involves the coupling of 4-benzenesulfonyl chloride with 4,6-difluoro-1,3-benzothiazol-2-yl amine. The reaction is typically performed in the presence of a base, such as sodium carbonate, and a polar aprotic solvent, such as dimethylformamide (DMF). The reaction is typically carried out at room temperature, and the product can be isolated by precipitation.

Scientific Research Applications

4-benzenesulfonamido-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide has been used as a chemical probe in biochemical and physiological studies. It has been used as a tool to study the interactions between proteins and small molecules, as well as to study the effects of small molecules on cellular signaling pathways. In addition, this compound has been used to study the effects of small molecules on gene expression and epigenetic modifications.

properties

IUPAC Name

4-(benzenesulfonamido)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O3S2/c21-13-10-16(22)18-17(11-13)29-20(23-18)24-19(26)12-6-8-14(9-7-12)25-30(27,28)15-4-2-1-3-5-15/h1-11,25H,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFVFQPYPYHGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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